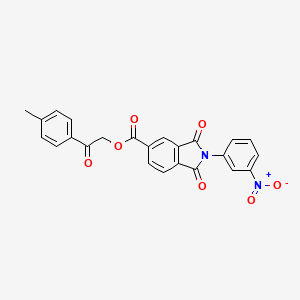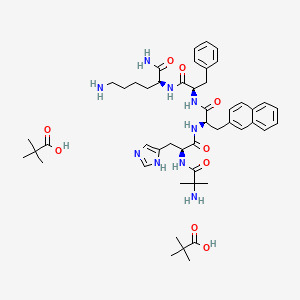
Ipamorelin 2 Pivalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ipamorelin 2 Pivalic acid: (NNC-26-0161) is a synthetic peptide that functions as a growth hormone-releasing peptide. This compound is a derivative of Ipamorelin, which is a selective agonist of the ghrelin/growth hormone secretagogue receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ipamorelin 2 Pivalic acid is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound involves automated peptide synthesizers that can efficiently assemble the peptide chain. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ipamorelin 2 Pivalic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue in the peptide chain.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues in the peptide chain can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of methionine can lead to the formation of methionine sulfoxide .
Applications De Recherche Scientifique
Chemistry: Ipamorelin 2 Pivalic acid is used in the study of peptide synthesis and modification. It serves as a model compound for developing new synthetic methods and understanding peptide chemistry .
Biology: In biological research, this compound is used to study the regulation of growth hormone release. It helps in understanding the mechanisms of hormone secretion and the role of ghrelin receptors .
Medicine: this compound has potential therapeutic applications in treating growth hormone deficiencies and related disorders. It is also being investigated for its role in muscle growth and repair .
Industry: In the pharmaceutical industry, this compound is used in the development of new peptide-based drugs. It serves as a reference compound for testing the efficacy and safety of new therapeutic peptides .
Mécanisme D'action
Ipamorelin 2 Pivalic acid exerts its effects by mimicking the action of ghrelin, a natural hormone that stimulates hunger and growth hormone release. When administered, it binds to ghrelin receptors, leading to an increase in growth hormone levels. This hormone plays a crucial role in growth, metabolism, and muscle development . The molecular targets involved include the ghrelin/growth hormone secretagogue receptor and the anterior lobe of the pituitary gland .
Comparaison Avec Des Composés Similaires
GHRP-6: Another growth hormone-releasing peptide with similar properties but different amino acid sequence.
Pralmorelin (GHRP-2): A peptide that also stimulates growth hormone release but has different effects on other hormones.
Uniqueness: Ipamorelin 2 Pivalic acid is unique in its high selectivity for growth hormone release without significantly affecting other hormones like cortisol or prolactin. This makes it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C48H69N9O9 |
|---|---|
Poids moléculaire |
916.1 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C38H49N9O5.2C5H10O2/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39;2*1-5(2,3)4(6)7/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52);2*1-3H3,(H,6,7)/t29-,30+,31+,32-;;/m0../s1 |
Clé InChI |
HWLYRWJEHRUBPG-CNYJTUPLSA-N |
SMILES isomérique |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |
SMILES canonique |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466142.png)

![4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12466151.png)

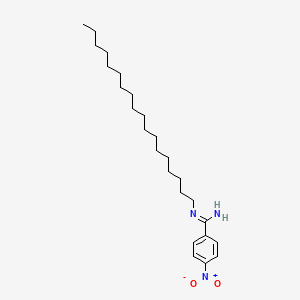
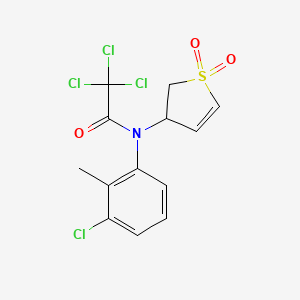
![N-(4-bromo-3-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466182.png)
![3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12466196.png)
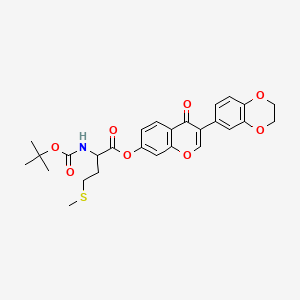
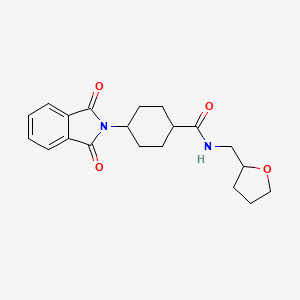
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466216.png)
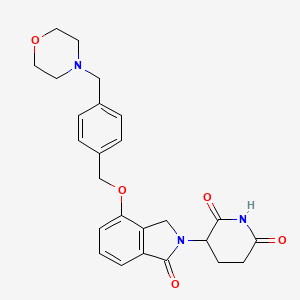
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)
